ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an acetamido-sulfanyl bridge to a substituted imidazole ring. The imidazole moiety is further functionalized with a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents at the ortho and para positions.
The synthesis of analogous compounds typically involves multi-step procedures, such as cyclization reactions (e.g., Na₂S₂O₅-mediated condensation of amines with carbonyl compounds in polar aprotic solvents like DMF) and subsequent functionalization via acetylation or alkylation .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-4-30-21(27)15-5-7-16(8-6-15)24-20(26)14-31-22-23-11-12-25(22)18-10-9-17(28-2)13-19(18)29-3/h5-13H,4,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVMRSRRPKWHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves a multi-step process. The initial step often includes the formation of the core structure through a series of condensation reactions involving the primary reactants: 2,4-dimethoxyphenyl, imidazole, and benzoic acid derivatives. Thiol group incorporation is achieved via thiol-ene click chemistry, forming the sulfanyl linkage. Finally, esterification is carried out to yield the ethyl ester form of the compound.
Industrial Production Methods
In industrial settings, the synthesis process may be optimized for higher yields and scalability. This often involves employing continuous flow chemistry techniques, which allow for more controlled reaction conditions and efficient use of reagents. Catalysts such as transition metal complexes can be utilized to accelerate reaction rates and improve overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or to alter its chemical properties.
Reduction: Reduction reactions can be used to modify the imidazole ring or other reactive sites.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogenating agents (chlorine, bromine), alkylating agents.
Major Products Formed
Depending on the reaction conditions, the major products can include oxidized derivatives, reduced forms of the imidazole ring, and substituted phenyl or imidazole compounds.
Scientific Research Applications
Ethyl 4-(2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has shown promise in several scientific research applications:
Medicinal Chemistry: Potential as an antifungal, antibacterial, or anticancer agent due to its imidazole moiety.
Materials Science: Use in the development of advanced materials, such as polymers and coatings, benefiting from its unique chemical properties.
Biological Studies: Employed as a probe in biochemical assays and molecular biology research.
Industrial Applications: As a precursor or intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets various biological molecules, including enzymes and receptors, due to its imidazole ring, which can bind to active sites and inhibit or modulate their activity.
Pathways Involved: Inhibitory effects on specific enzymes or pathways critical for cell survival, leading to potential therapeutic effects in treating infections or cancer.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- Benzimidazole-containing analogs (e.g., A21, W1) exhibit broader biological activities (antimicrobial, anticancer) due to their planar, conjugated bicyclic systems, which enhance DNA intercalation or enzyme inhibition .
- The target compound’s imidazole core with a 2,4-dimethoxyphenyl group may reduce planarity but improve solubility and bioavailability compared to benzimidazole derivatives .
Substituent Effects: Electron-donating groups (e.g., methoxy in the target compound) increase solubility and may modulate metabolic stability. Steric hindrance from ortho-substituents (e.g., 2-methoxy-5-methylphenyl in ) can reduce reactivity or binding affinity compared to the target’s 2,4-dimethoxy configuration .
Synthetic Yields and Conditions :
- Analogous compounds are synthesized with yields up to 74% (e.g., isoxazoline derivatives in ) , while click chemistry approaches achieve near-quantitative yields for triazole-linked analogs .
Physicochemical and Spectral Data Comparison
Melting Points :
Spectral Characteristics :
- ¹H-NMR : The target compound’s 2,4-dimethoxyphenyl group would show distinct singlet(s) for methoxy protons at δ 3.8–4.0 ppm, differing from benzimidazole analogs (aromatic protons at δ 7.0–8.5 ppm) .
- FT-IR : Sulfanyl (C–S) stretches near 650–750 cm⁻¹ and ester carbonyl (C=O) bands at ~1700 cm⁻¹ are consistent across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
